molecular formula C22H28N6O2 B2739925 1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-43-1

1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2739925
CAS RN: 898443-43-1
M. Wt: 408.506
InChI Key: LGLWXXAKRIBYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality 1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis and Anticancer Activity : Research has shown the synthesis of triazino and triazolo[4,3-e]purine derivatives, with some compounds demonstrating considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, these compounds have shown anti-HIV and antimicrobial activities, highlighting their potential in cancer therapy and infectious disease treatment (Ashour et al., 2012).

Neuropharmacological Applications

  • Serotonin Receptor Affinity : Studies on 8-aminoalkyl derivatives of purine-2,6-dione have investigated their affinity for serotonin receptors, revealing potential psychotropic activity. These derivatives have shown promising anxiolytic and antidepressant properties in preclinical models, suggesting their utility in the treatment of mood disorders (Chłoń-Rzepa et al., 2013).

Material Science and Sensor Development

  • Mesoporous Polyurethane-Nitrogen Doped Carbon Dot Nanocomposites : Innovative research has led to the development of fluorescent mesoporous polyurethane and nitrogen-doped carbon dots (N-doped CDs) nanocomposites. These materials have demonstrated ultrafast, highly selective, and sensitive turn-off fluorescent sensor capabilities for detecting Fe3+ ions, offering significant potential in environmental monitoring and material sciences (Nanbedeh & Faghihi, 2021).

properties

IUPAC Name

1,7-dibutyl-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-4-6-13-26-20(29)18-19(25(3)22(26)30)23-21-27(18)15-17(16-11-9-8-10-12-16)24-28(21)14-7-5-2/h8-12H,4-7,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLWXXAKRIBYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCC)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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